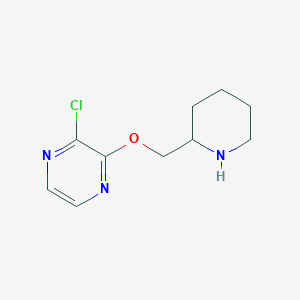

2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine is a chemical compound with the molecular formula C10H14ClN3O and a molecular weight of 227.69 g/mol . It is a pyrazine derivative that contains a piperidine ring, making it a compound of interest in various fields of research, including medicinal chemistry and pharmaceuticals.

Preparation Methods

The synthesis of 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine typically involves the reaction of 2-chloropyrazine with piperidine derivatives under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Chemical Reactions Analysis

2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield corresponding pyrazine derivatives.

Scientific Research Applications

2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Industrial Applications: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine is not fully understood, but it is believed to interact with specific molecular targets in the body. The piperidine ring may play a role in binding to receptors or enzymes, thereby modulating their activity. Further research is needed to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine can be compared to other pyrazine derivatives, such as:

2-Chloro-3-(piperidin-4-ylmethoxy)pyrazine: Similar in structure but with a different position of the piperidine ring, which may affect its biological activity.

2-Chloro-3-(morpholin-4-ylmethoxy)pyrazine: Contains a morpholine ring instead of a piperidine ring, leading to different chemical and biological properties.

Biological Activity

2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H14ClN3O, with a molecular weight of approximately 241.7 g/mol. Its structure includes a pyrazine ring substituted with a chlorine atom and a piperidine moiety connected via a methoxy group.

| Property | Value |

|---|---|

| Molecular Formula | C11H14ClN3O |

| Molecular Weight | 241.7 g/mol |

| IUPAC Name | This compound |

Antiviral Activity

Research indicates that compounds structurally related to pyrazines exhibit significant antiviral properties. For instance, a series of 2,5,6-trisubstituted pyrazine derivatives have been identified as potent allosteric inhibitors of the Zika virus protease (ZVpro), with some compounds showing IC50 values as low as 130 nM . Although specific data on this compound is limited, its structural similarities suggest potential activity against viral pathogens.

Enzyme Inhibition

The compound's structure allows for interaction with various enzymes, potentially acting as an inhibitor or modulator. For example, studies have shown that similar pyrazine derivatives can inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis in various organisms . This inhibition can lead to reduced viral replication and growth in pathogenic cells.

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the biological activity of pyrazine derivatives. The presence of the piperidine group and methoxy substituent plays a critical role in enhancing the compound's binding affinity to target enzymes. Modifications to the side chains can significantly affect the potency and selectivity of these compounds against specific biological targets .

Case Studies

- Zika Virus Inhibition : A study demonstrated that certain pyrazine derivatives effectively inhibited Zika virus replication in vitro and in vivo models, suggesting that structural modifications could enhance antiviral efficacy .

- Dihydroorotate Dehydrogenase Inhibition : Research on related compounds showed that modifications to the pyrazine core could improve DHODH inhibition, which is vital for developing new antiviral therapies targeting viral replication processes .

Properties

Molecular Formula |

C10H14ClN3O |

|---|---|

Molecular Weight |

227.69 g/mol |

IUPAC Name |

2-chloro-3-(piperidin-2-ylmethoxy)pyrazine |

InChI |

InChI=1S/C10H14ClN3O/c11-9-10(14-6-5-13-9)15-7-8-3-1-2-4-12-8/h5-6,8,12H,1-4,7H2 |

InChI Key |

ZYCLJDVVRVBHFY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(C1)COC2=NC=CN=C2Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.